8-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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Overview
Description
8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a thiadiazoloquinazolinone core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether under microwave irradiation. This reaction yields 1-(4-fluorophenyl)piperazine, which is then further reacted with other reagents to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce a variety of fluorinated compounds.
Scientific Research Applications
8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s interactions with biological molecules make it a useful tool in studying biochemical pathways and mechanisms.
Medicine: Its potential pharmacological properties are explored for the development of new therapeutic agents, particularly in the fields of oncology and neurology.
Industry: The compound’s unique chemical properties make it valuable in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group and piperazine ring allow the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular signaling pathways, influencing processes such as cell proliferation, apoptosis, and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: A simpler compound with a similar fluorophenyl group and piperazine ring, used in the synthesis of more complex molecules.
4-(2-Keto-1-benzimidazolinyl)piperidine: Another compound with a piperazine ring, used in medicinal chemistry.
1-(2-Methoxyphenyl)piperazine: A related compound with a methoxy group, used in various chemical reactions.
Uniqueness
8-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-2-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one stands out due to its complex structure, which combines multiple functional groups and rings. This complexity allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile and valuable compound in scientific research.
Properties
Molecular Formula |
C21H18FN5O2S |
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Molecular Weight |
423.5 g/mol |
IUPAC Name |
8-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-methyl-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |
InChI |
InChI=1S/C21H18FN5O2S/c1-13-24-27-20(29)17-7-2-14(12-18(17)23-21(27)30-13)19(28)26-10-8-25(9-11-26)16-5-3-15(22)4-6-16/h2-7,12H,8-11H2,1H3 |
InChI Key |
UMGKLJMITASZDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)N=C2S1 |
Origin of Product |
United States |
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